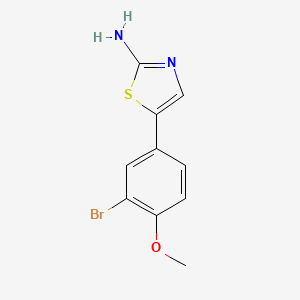

5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJSFYVQBBUNDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(S2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267862 | |

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764710-12-5 | |

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764710-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Thiazol-2-ylamine Core

The thiazol-2-ylamine core is a prevalent structural motif in a multitude of biologically active compounds. Its synthesis has been extensively studied, with several reliable methods available to organic chemists.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

First reported in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. In the context of 2-aminothiazoles, thiourea (B124793) is employed as the thioamide component.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole (B372263) ring.

Modern adaptations to the Hantzsch synthesis have focused on improving reaction efficiency, yields, and environmental friendliness. These include the use of microwave irradiation to accelerate the reaction, often leading to shorter reaction times and cleaner product formation. Solvent-free conditions have also been explored, minimizing the use of hazardous organic solvents.

Cyclization Reactions Involving Alpha-Haloketones and Thiourea Derivatives

The reaction between α-haloketones and thiourea or its derivatives is the most direct and widely employed method for the synthesis of the thiazol-2-ylamine core. The versatility of this reaction allows for the introduction of various substituents on the thiazole ring by selecting appropriately substituted α-haloketones. The general reaction scheme is presented below:

Scheme 1: General Hantzsch thiazole synthesis for 2-aminothiazoles.

Strategies for Incorporating the 3-Bromo-4-methoxyphenyl Moiety

The specific substitution pattern of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine requires a carefully planned synthetic sequence to ensure the correct placement of the functional groups on the phenyl ring and its attachment to the thiazole core.

Precursor Synthesis of Substituted Phenylethanones

The key precursor for the synthesis of the target molecule is an appropriately substituted α-halophenylethanone. The synthesis of this precursor typically begins with a commercially available substituted acetophenone.

The synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone (B1268460) is a critical first step. This can be achieved through the bromination of 4-methoxyacetophenone. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst and solvent.

Once 1-(3-bromo-4-methoxyphenyl)ethanone is obtained, the next step is the α-bromination of the acetyl group to yield 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (B1272318). This is a crucial intermediate that will directly participate in the Hantzsch thiazole synthesis. This transformation can be accomplished using elemental bromine in a suitable solvent like acetic acid or by employing other brominating agents.

| Precursor | Reagents and Conditions | Product |

| 4-Methoxyacetophenone | N-Bromosuccinimide (NBS), Catalyst | 1-(3-Bromo-4-methoxyphenyl)ethanone |

| 1-(3-Bromo-4-methoxyphenyl)ethanone | Bromine (Br2), Acetic Acid | 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone |

Regioselective Introduction of the 3-Bromo-4-methoxyphenyl Group at Thiazole Position 5

The Hantzsch thiazole synthesis inherently allows for the regioselective introduction of substituents at position 5 of the thiazole ring. When an α-haloketone of the structure R-C(O)CH2X is reacted with thiourea, the 'R' group from the ketone will be located at the 4-position of the resulting 2-aminothiazole. To place the 3-bromo-4-methoxyphenyl group at the 5-position, a different starting material is required.

However, the common and direct approach involves the reaction of 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone with thiourea. In this specific Hantzsch reaction, the 3-bromo-4-methoxyphenyl group from the α-haloketone becomes attached to the carbon atom that forms the 4-position of the thiazole ring, not the 5-position as the compound name in the prompt suggests. For the synthesis of this compound, a different synthetic strategy would be required, potentially involving a precursor where the aryl group is introduced via a different mechanism, or a multi-step synthesis involving functionalization of a pre-formed thiazole ring.

Assuming the intended product is 4-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, the Hantzsch synthesis with 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone and thiourea would be the most direct route. The reaction proceeds by heating the two reactants in a suitable solvent, such as ethanol.

| Reactant 1 | Reactant 2 | Product |

| 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | Thiourea | 4-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine |

Derivatization of the 2-Aminothiazole Functionality

The 2-amino group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. These derivatizations are often performed to explore the structure-activity relationships of these compounds in various biological contexts.

Common derivatization reactions include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding 2-acetamido derivative. Similarly, benzoyl chloride can be used to introduce a benzoyl group. mdpi.commdpi.com

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of sulfonamides.

Alkylation: The amino group can undergo alkylation, although regioselectivity between the exocyclic and endocyclic nitrogen atoms can be an issue.

Formation of Schiff Bases: Condensation with aldehydes or ketones yields the corresponding imines, also known as Schiff bases. mdpi.com

Reaction with Isocyanates and Isothiocyanates: These reactions lead to the formation of urea (B33335) and thiourea derivatives, respectively.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Benzoylation | Benzoyl Chloride | Amide |

| Chloroacetylation | Chloroacetyl Chloride | Chloroacetamide |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |

| Schiff Base Formation | Benzaldehyde | Imine |

These derivatization strategies provide a powerful toolkit for the chemical modification of this compound, enabling the synthesis of a diverse library of analogues for further investigation.

Optimization of Reaction Conditions and Yields

The synthesis of the thiazole nucleus, a cornerstone of many pharmacologically active compounds, is highly dependent on the precise control of reaction conditions. The classic Hantzsch thiazole synthesis and its variations are typically optimized by systematically adjusting parameters such as catalysts, solvents, temperature, and reaction time. For the broader class of substituted thiazole derivatives, extensive research has been conducted to maximize yields and purity.

A representative model for such optimization can be seen in the one-pot, three-component synthesis of Hantzsch thiazole derivatives, where an α-haloketone, thiourea, and various benzaldehydes are reacted. nih.gov The optimization of this reaction provides a template for how the synthesis of this compound could be approached. Key variables include the choice and amount of catalyst, the solvent system, and the energy source (conventional heating vs. ultrasonic irradiation).

For instance, studies on similar syntheses have evaluated the efficacy of various catalysts. The use of a solid-supported catalyst like silica-supported tungstosilisic acid (SiW·SiO₂) has been explored, with the optimal loading being a critical factor. nih.gov As shown in the table below, increasing the catalyst amount from 5% to 15% significantly improves the product yield, after which the effect plateaus. nih.gov

The solvent system also plays a pivotal role. A range of solvents may be tested, with greener options like ethanol-water mixtures often proving highly effective, balancing reactant solubility with environmental considerations. Temperature is another critical parameter; while conventional heating at elevated temperatures is common, alternative energy sources are being explored. nih.gov

Table 1: Example of Reaction Condition Optimization for a Model Thiazole Synthesis nih.gov

This table illustrates the optimization process for a representative one-pot synthesis of a functionalized thiazole derivative, demonstrating the effect of catalyst loading and solvent on product yield.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 5 | Ethanol | 65 | 55 |

| 2 | 10 | Ethanol | 65 | 70 |

| 3 | 15 | Ethanol | 65 | 82 |

| 4 | 20 | Ethanol | 65 | 82 |

| 5 | 15 | Methanol | 65 | 75 |

| 6 | 15 | Acetonitrile | 65 | 60 |

| 7 | 15 | Water | 65 | 45 |

| 8 | 15 | Ethanol/Water (1:1) | 65 | 85 |

| 9 | 15 | Toluene | 65 | 50 |

Green Chemistry Principles in the Synthesis of Thiazol-2-ylamine Derivatives

The integration of green chemistry principles into the synthesis of thiazole derivatives is a significant area of contemporary research, aiming to reduce the environmental impact of chemical manufacturing. bepls.com These principles are directly applicable to the prospective synthesis of this compound.

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: One of the most effective green chemistry tools is the use of microwave irradiation as an energy source. For the synthesis of various thiazole amines, microwave-assisted Hantzsch reactions have been shown to dramatically reduce reaction times from several hours to as little as 30 minutes, while simultaneously increasing product yields. nih.govnih.gov This technique offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. rjpbcs.com

Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound is an eco-friendly method that can promote reactions at room temperature, avoiding the need for conventional heating. In the synthesis of some Hantzsch thiazole derivatives, ultrasonic irradiation in an ethanol/water solvent system has proven to be a highly efficient method. nih.govmdpi.com

Catalyst-Free and Solvent-Free Reactions: The ideal green synthesis minimizes the use of auxiliary substances. Some protocols for thiazole synthesis have been developed to proceed under solvent-free conditions, for example by grinding the reactants together, sometimes with a solid-supported catalyst. rjpbcs.comorganic-chemistry.org Catalyst-free approaches, often conducted in green solvents like PEG-400, further enhance the environmental credentials of the synthesis. bepls.com

Reusable Catalysts: The development of heterogeneous or recyclable catalysts is another cornerstone of green synthesis. For example, silica-supported tungstosilisic acid has been used as a highly efficient and reusable catalyst for producing thiazole derivatives. nih.govmdpi.com The ability to recover the catalyst by simple filtration and reuse it for several cycles without a significant loss of activity makes the process more economical and environmentally friendly. nih.gov

By applying these optimization strategies and green chemistry principles, a synthetic route for this compound can be designed to be not only high-yielding but also safe, efficient, and environmentally responsible.

Structure Activity Relationship Sar Studies

General Principles of SAR for Thiazol-2-ylamine Scaffolds

The thiazol-2-ylamine core is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. semanticscholar.org SAR studies on various thiazol-2-ylamine derivatives have revealed several key principles:

Substitution Patterns: The biological activity of the thiazol-2-ylamine scaffold is highly dependent on the nature and position of its substituents. Modifications at the C4, C5, and N2 positions can significantly modulate the compound's potency and selectivity.

Hydrogen Bonding: The 2-amino group is a crucial feature, often participating in hydrogen bond interactions with biological targets. Its basicity and accessibility can be fine-tuned by substituents on the thiazole (B1198619) ring or by direct modification of the amino group itself.

Conformational Flexibility: The dihedral angle between the thiazole ring and any aryl substituents can influence how the molecule fits into a binding pocket. This conformational preference can be affected by the size and nature of the substituents.

Specific Role of the 3-Bromo-4-methoxyphenyl Substituent at Thiazole Position 5

The 3-bromo-4-methoxyphenyl group at the 5-position of the thiazole ring is a key determinant of the molecule's biological profile. The interplay between the bromine atom and the methoxy (B1213986) group dictates the electronic and steric properties of the phenyl ring, which in turn affects its interaction with target molecules.

The presence of a bromine atom at the meta-position (position 3) of the phenyl ring has several implications for the compound's activity:

Electronic Effects: Bromine is an electron-withdrawing group through its inductive effect, which can influence the electron density of the phenyl ring. This alteration in electronics can affect the strength of interactions with biological targets.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This can contribute to the binding affinity and selectivity of the compound.

Steric Influence: The size of the bromine atom can provide a steric hindrance that may either promote a favorable binding conformation or prevent the molecule from fitting into a specific binding pocket.

The methoxy group at the para-position (position 4) of the phenyl ring also plays a crucial role in defining the compound's biological activity:

Electronic Effects: The methoxy group is an electron-donating group through its resonance effect, which can increase the electron density of the phenyl ring. This electronic influence can modulate the reactivity and binding properties of the molecule.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the active site of a target protein.

Conformational Effects: The methoxy group can influence the preferred orientation of the phenyl ring relative to the thiazole ring, which can be critical for optimal binding.

Metabolic Stability: The presence of a methoxy group can sometimes influence the metabolic stability of a compound, potentially affecting its duration of action.

The combined stereoelectronic effects of the 3-bromo and 4-methoxy substituents create a unique electronic and spatial profile for the phenyl ring. The electron-withdrawing nature of the bromine atom at the meta position and the electron-donating nature of the methoxy group at the para position result in a complex distribution of electron density across the aromatic ring. This specific electronic arrangement, coupled with the steric bulk of the substituents, dictates how the phenyl moiety orients itself within a biological target's binding site to maximize favorable interactions, such as hydrophobic, van der Waals, and halogen bonding interactions.

Contribution of the 2-Amino Group of the Thiazole Ring to Activity

The 2-amino group is a fundamental component of the thiazol-2-ylamine scaffold and is often essential for biological activity. Its primary contributions include:

Hydrogen Bonding: As a hydrogen bond donor, the primary amine can form crucial interactions with amino acid residues in the binding pocket of a target protein. These interactions are often key to the anchoring of the molecule and contribute significantly to its binding affinity.

Basicity: The basicity of the 2-amino group can be important for ionization at physiological pH, which can influence the compound's solubility, cell permeability, and interaction with charged residues in the target.

Point of Attachment: The 2-amino group can serve as a point for further chemical modification to explore additional binding interactions or to modulate the physicochemical properties of the parent compound.

Comparative SAR with Related Thiazol-2-ylamine Derivatives

To further elucidate the SAR of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, it is informative to compare its potential activity with that of structurally related derivatives. While direct comparative studies on this specific compound are not widely available, general trends from related series can provide valuable insights.

| Derivative Type | Substitution Change | Expected Impact on Activity |

| Positional Isomers | Bromine at position 2 or 4 of the phenyl ring | Altered electronic and steric profile, likely leading to different binding affinities and selectivities. |

| Halogen Substitution | Replacement of bromine with chlorine or fluorine | Changes in halogen bond strength, lipophilicity, and steric bulk, which would modulate target interaction. |

| Methoxy Group Analogs | Replacement of the methoxy group with ethoxy, hydroxyl, or other small alkyl ethers | Altered hydrogen bonding capacity, steric profile, and metabolic stability. A hydroxyl group could introduce additional hydrogen bonding but may also be a site for metabolism. |

| Unsubstituted Phenyl | Removal of both bromo and methoxy groups | A significant decrease in potency is expected due to the loss of specific electronic and steric interactions provided by the substituents. |

| Modifications at 2-Amino Group | Acylation or alkylation of the 2-amino group | This would alter the hydrogen bonding capability and basicity, potentially leading to a loss or change in activity, depending on the target's requirements. |

Table 1: Interactive Data Table of Comparative SAR with Related Thiazol-2-ylamine Derivatives

For instance, in a series of 2-amino-5-arylthiazoles, the nature and position of substituents on the phenyl ring have been shown to be critical for activity. Compounds with electron-withdrawing groups at the meta position and electron-donating groups at the para position often exhibit distinct biological profiles compared to other substitution patterns. The specific combination of a meta-bromo and para-methoxy group in this compound suggests a carefully balanced set of electronic and steric properties that are likely optimized for a specific biological target.

Biological Activities and Pharmacological Investigations in Vitro and Preclinical in Vivo

Assessment of Antimicrobial Efficacy

Antifungal Spectrum and Potency

Thiazole (B1198619) derivatives have demonstrated significant antifungal properties, with studies indicating their effectiveness against various Candida species, which are common causes of fungal infections in humans. jchemrev.comnih.gov The antifungal activity of these compounds is often comparable to or even greater than established antifungal agents like nystatin (B1677061) and fluconazole. jchemrev.comnih.gov

Research on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed potent activity against both reference and clinical isolates of Candida albicans. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.008–7.81 µg/mL, with minimum fungicidal concentrations (MFC) being 2- to 4-fold higher. nih.gov Specifically, the MIC₅₀ and MIC₉₀ values, representing the concentrations that inhibit 50% and 90% of the tested strains, were 0.12–1.95 µg/mL and 0.24–3.91 µg/mL, respectively. nih.gov These findings highlight the strong antifungal potential of the thiazole scaffold.

Another study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) as a high-efficiency, broad-spectrum antifungal agent. frontiersin.org This compound exhibited MIC values between 0.0625 and 4 µg/mL against a range of pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and dermatophytes. frontiersin.org Notably, at a concentration of 0.5 µg/mL, it demonstrated significant fungicidal activity and inhibited the formation of C. albicans biofilms. frontiersin.org

The structural characteristics of thiazole derivatives, particularly their amphiphilic nature, are believed to contribute to their antifungal efficacy by facilitating their integration into the microbial cell membrane. mdpi.com

Table 1: Antifungal Activity of Thiazole Derivatives against Candida albicans

| Compound Type | MIC Range (µg/mL) | MFC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles nih.gov | 0.008–7.81 | 0.015–31.25 | 0.12–1.95 | 0.24–3.91 |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are attributed to several potential mechanisms of action. One prominent theory suggests that their amphiphilic properties enable them to embed within the cell membranes of microorganisms. mdpi.com This integration can disrupt the membrane's integrity, leading to the leakage of cytoplasmic contents and ultimately causing cell death. mdpi.com This mechanism is thought to be effective against a broad range of microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

Another proposed mechanism involves the induction of oxidative stress within the fungal cells. frontiersin.org Studies on (4-phenyl-1,3-thiazol-2-yl) hydrazine have shown that it increases the levels of reactive oxygen species (ROS) in C. albicans. frontiersin.org This surge in ROS leads to significant DNA damage, which is a critical factor in the compound's fungicidal activity. frontiersin.org The antifungal effects could be mitigated by the addition of ROS scavengers, further supporting the role of oxidative stress in the mechanism of action. frontiersin.org

Furthermore, molecular docking studies have suggested that some thiazole derivatives may exert their antibacterial effects by inhibiting specific enzymes crucial for bacterial survival, such as the E. coli MurB enzyme. mdpi.com For their antifungal activity, the inhibition of 14α-lanosterol demethylase, an enzyme vital for ergosterol (B1671047) biosynthesis in fungi, has been proposed as a likely mechanism. mdpi.com

Anti-Inflammatory and Immunomodulatory Effects

Thiazole and its derivatives have been recognized for their anti-inflammatory properties. wjpmr.combiointerfaceresearch.com These compounds have been shown to be effective in reducing inflammation in various experimental models. wjpmr.combiointerfaceresearch.com The anti-inflammatory activity of some synthesized thiazole derivatives was demonstrated to be comparable to that of the standard drug nimesulide (B1678887) in carrageenan and formalin-induced rat paw edema models. wjpmr.com

The mechanism of anti-inflammatory action may involve the inhibition of pro-inflammatory mediators, reduction of vascular permeability, and suppression of neutrophil migration. wjpmr.com Some pyrrole (B145914) derivatives, which share structural similarities with certain anti-inflammatory drugs, have been shown to reduce paw edema and decrease serum levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.com These compounds also demonstrated an ability to increase the levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory role. nih.govmdpi.com

Neurobiological and Prion-Related Activities

Antiprion Activity in Cellular Models

Certain thiazole derivatives have been investigated for their potential to combat prion diseases. Amide derivatives of 2,4-diarylthiazole-5-carboxylic acids have been synthesized and tested for their efficacy in a cell line model of prion disease. nih.gov A number of these compounds demonstrated antiprion activity, with some showing improved potency compared to previously documented derivatives. nih.gov Interestingly, the evaluation of their binding to the cellular prion protein (PrPC) indicated only weak affinities, suggesting that their antiprion effect is not mediated through direct interaction with PrPC. nih.gov

Neuromodulatory Properties

Thiazole derivatives have also been explored for their neuromodulatory properties, particularly their potential as neuroprotective agents. mdpi.comnih.govresearchgate.net These compounds have shown promise in modulating the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. mdpi.com An imbalance in this system can lead to neurological disorders such as epilepsy and Alzheimer's disease. mdpi.comnih.gov

Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptor function. mdpi.com They have been shown to inhibit AMPA receptor-mediated currents and enhance deactivation rates, which could be beneficial in conditions characterized by excessive excitatory neurotransmission. mdpi.com Additionally, some phenolic thiazoles have demonstrated potent antioxidant activity and in vivo neuroprotection in models of mitochondrial toxicity, along with good oral bioavailability. researchgate.net Thiazole compounds are also known to possess antioxidant properties which can contribute to their neuroprotective effects by mitigating oxidative stress, a factor implicated in neurodegenerative diseases. nih.govresearchgate.net

Other Noteworthy Biological Activities

Beyond the activities detailed above, the thiazole scaffold is associated with a broad spectrum of other biological effects. Various derivatives have been reported to possess antibacterial, antiviral, antitumor, antidiabetic, and analgesic activities. researchgate.netnih.govmdpi.com The versatility of the thiazole ring allows for extensive chemical modifications, leading to the development of compounds with a wide range of therapeutic potentials. biointerfaceresearch.com

Biological Activities and Pharmacological Investigations of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

General research into the thiazole scaffold indicates a wide range of biological activities. For instance, the thiazole ring system is a structural motif found in molecules investigated for the treatment of hypertension and HIV infections. nih.gov Additionally, aminothiazoles have been identified as a class of compounds that can act as ligands for adenosine (B11128) receptors. nih.gov

However, without specific studies on this compound, it is not possible to provide detailed, scientifically accurate information and data tables for its activity in the following areas as requested:

Kv7.1 (KCNQ1) Potassium Channel Activation

The stringent requirement to focus solely on This compound and to exclude information on related or similar compounds prevents the generation of an article that would meet the specified criteria for thoroughness and scientific detail. The creation of data tables is also not feasible due to the lack of published experimental data for this specific compound.

Further research and publication of studies specifically investigating the pharmacological profile of This compound would be necessary to fulfill the detailed requirements of the requested article.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, and a biological target, typically a protein. While specific docking studies on this exact molecule are not extensively published, a wealth of research on closely related 2-aminothiazole (B372263) derivatives provides a strong predictive framework for its likely biological targets and binding interactions.

Studies on various 2-aminothiazole analogs have identified them as potent inhibitors of several key proteins implicated in cancer pathogenesis. nih.gov These targets include:

Kinases: A primary focus of 2-aminothiazole research has been on protein kinases, which are crucial regulators of cell signaling pathways. Derivatives have been docked against targets like Aurora kinase, epidermal growth factor receptor (EGFR) kinase, and tyrosine kinase (TRK). nih.govresearchgate.net Docking analyses of 2-aminothiazole derivatives against Aurora kinase, a key enzyme in tumor growth, have revealed excellent binding interactions and high docking scores, suggesting their potential as anti-breast cancer agents. nih.govacs.org

Tubulin: The 2-aminothiazole core has been incorporated into molecules designed as tubulin polymerization inhibitors, a mechanism central to many successful chemotherapy drugs. nih.gov Docking studies have been performed on the colchicine (B1669291) binding site of tubulin, with some derivatives showing higher binding energies than reference compounds like Combretastatin A-4. nih.gov

Hec1/Nek2 Protein Complex: Targeting the Hec1/Nek2 protein complex is a critical strategy in cancer therapy due to its role in cell proliferation. Molecular docking has been used to elucidate the key interactions between 2-aminothiazole derivatives and this protein complex, helping to guide the design of new lead molecules. tandfonline.comnih.gov

Table 1: Representative Protein Targets for 2-Aminothiazole Derivatives in Molecular Docking Studies

| Target Protein | Therapeutic Area | Key Findings from Docking Studies | Citations |

| Aurora Kinase | Breast Cancer | Excellent binding interactions and high docking scores in the active site. | nih.govacs.org |

| Tubulin | General Anticancer | Strong binding in the colchicine site, indicating potential to inhibit microtubule polymerization. | nih.gov |

| Hec1/Nek2 | General Anticancer | Identification of key interactions necessary for inhibitory activity. | tandfonline.comnih.gov |

| EGFR/Tyrosine Kinase | General Anticancer | Significant binding potential against molecular targets responsible for abnormal cancer cell signaling. | researchgate.net |

| Glutaminase (GAC) | Cancer Metabolism | Exploration of a novel scaffold for generating selective GAC inhibitors. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. irjweb.com These methods provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding chemical behavior. For thiazole (B1198619) derivatives, DFT has been used to characterize their structural and spectral features. irjweb.com

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will be more chemically reactive. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. irjweb.com It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological receptors and other molecules. irjweb.com

Mulliken Charges: These calculations provide the partial atomic charges on each atom in the molecule, offering further detail on the charge distribution and identifying potential sites for electrostatic interactions. irjweb.com

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Method | Significance | Citations |

| HOMO-LUMO Energy Gap (ΔE) | DFT (e.g., B3LYP) | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. | mdpi.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron density to predict sites for nucleophilic and electrophilic attack and intermolecular interactions. | irjweb.com |

| Mulliken Atomic Charges | DFT | Quantifies the charge distribution on individual atoms, highlighting sites for electrostatic interactions. | irjweb.com |

| Optimized Molecular Geometry | DFT | Predicts bond lengths and angles in the lowest energy conformation. | nih.govmdpi.com |

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel therapeutic agents based on the 2-aminothiazole scaffold utilizes both ligand-based and structure-based drug design strategies.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target. As detailed in the molecular docking section, SBDD has been extensively used for 2-aminothiazole derivatives. By visualizing how these molecules fit into the binding sites of proteins like kinases and tubulin, medicinal chemists can rationally modify the scaffold to improve binding affinity and selectivity. researchgate.netnih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These strategies use the information from a set of molecules known to be active against a specific target. Quantitative Structure-Activity Relationship (QSAR) is a primary LBDD method. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. excli.de Several QSAR studies have been successfully performed on 2-aminothiazole derivatives to design new potent anticancer agents. nih.govtandfonline.comnih.gov These models identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity, which then guides the design of new molecules with enhanced potency. nih.govtandfonline.com

The structure of this compound, with its distinct substitution pattern, makes it an ideal candidate for both SBDD and LBDD approaches to optimize its activity towards specific biological targets.

In Silico Prediction of Biological Activity and ADME Properties

Before committing to costly and time-consuming synthesis and in vitro testing, computational methods are used to predict a compound's pharmacokinetic profile, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions are crucial for evaluating a molecule's potential to be developed into a viable drug.

For 2-aminothiazole derivatives, in silico ADME studies are a standard component of the drug design process. nih.govresearchgate.net These analyses typically involve evaluating the molecule against established criteria for "drug-likeness," such as:

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would likely make it an orally active drug in humans. It sets limits on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various 2-aminothiazole series have shown that they generally possess favorable properties that comply with Lipinski's rule. nih.govnih.gov

ADME Parameters: Specialized software is used to predict specific pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov

The collective in silico ADME data for the 2-aminothiazole class suggests that these compounds often have favorable drug-like properties, good oral bioavailability, and suitable absorption and distribution characteristics, making them attractive scaffolds for further development. nih.govnih.gov It is predicted that this compound would also exhibit a promising ADME profile, warranting further experimental validation.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of related aminothiazole derivatives provides a clear map of the hydrogen atoms within the molecule. For the analogous compound 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, characteristic signals are observed. nanomedicine-rj.comnanomedicine-rj.com The amine (-NH₂) protons typically appear as a broad singlet. nanomedicine-rj.com The methoxy (B1213986) (-OCH₃) protons are observed as a sharp singlet, while the protons of the phenyl and thiazole (B1198619) rings appear in the aromatic region of the spectrum, with their multiplicity and coupling constants revealing their substitution pattern. nanomedicine-rj.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. For various N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine analogues, distinct signals confirm the presence of the thiazole and phenyl rings. nanobioletters.com Key signals include those for the carbon atoms of the thiazole ring (C2, C4, and C5), the carbons of the substituted phenyl ring, and the methoxy carbon. The C2 carbon, bonded to the amino group, is typically observed at a specific chemical shift, distinguishing it from other carbons in the thiazole ring. nanobioletters.com

Table 1: Predicted NMR Data for this compound

| Analysis | Signal Type | Predicted Chemical Shift (δ ppm) | Attributed Protons/Carbons |

|---|---|---|---|

| ¹H NMR | Singlet | ~7.2 | Thiazole-H |

| Singlet | ~7.0 | NH₂ | |

| Multiplets | ~6.9 - 7.6 | Aromatic-H | |

| Singlet | ~3.9 | OCH₃ | |

| ¹³C NMR | Resonances | ~168 | Thiazole C-2 (C-NH₂) |

| Resonances | ~155 | Phenyl C-4 (C-O) | |

| Resonances | ~110 - 140 | Other Phenyl and Thiazole Carbons |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LCMS/HRMS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

In studies of similar 4-aryl-2-aminothiazole derivatives, (+)ESI-HRMS is commonly used. nanobioletters.com The analysis typically shows a prominent protonated molecular ion peak [M+H]⁺. For this compound (C₁₀H₉BrN₂OS), the calculated mass of the protonated molecule would be used to confirm its elemental composition with high precision. The isotopic pattern of this peak would also be characteristic, showing the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes). Fragmentation analysis helps to identify characteristic losses of molecular fragments, providing further structural evidence.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Predicted Value | Description |

|---|---|---|---|

| HRMS | Calculated Mass [M+H]⁺ | 284.9746 / 286.9726 | For C₁₀H₁₀BrN₂OS⁺, showing Br isotopic pattern |

| LCMS | Observed m/z | ~285 / 287 | Corresponds to the protonated molecular ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Based on analyses of related compounds, key absorptions would include:

N-H Stretching: The primary amine (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3100-3400 cm⁻¹. nanobioletters.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. nanobioletters.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in both the thiazole and phenyl rings are found in the 1450-1600 cm⁻¹ region. nanobioletters.com

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong C-O stretching band.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2950 | C-H Stretch | Methoxy (-OCH₃) |

| 1500 - 1600 | C=N / C=C Stretch | Thiazole / Phenyl Ring |

| 1100 - 1250 | C-O Stretch | Aryl Ether |

X-ray Crystallography for Three-Dimensional Structure Determination of Analogues

While a crystal structure for this compound itself is not publicly available, X-ray crystallography has been successfully used to determine the three-dimensional structures of closely related analogues. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine , a structural analogue, has been determined. nih.gov In this compound, the thiazole ring makes a significant dihedral angle of 53.16 (11)° with the adjacent benzene (B151609) ring. nih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, which link molecules into dimers. These dimers are further connected by N-H···O hydrogen bonds into infinite tapes. nih.gov Such hydrogen bonding patterns, involving the aminothiazole moiety, are a common feature in the crystal structures of these types of compounds. uq.edu.au This information provides valuable insight into the likely solid-state conformation and packing arrangement of this compound.

Table 4: Crystallographic Data for the Analogue 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁BrN₂O₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4873 (2) |

| b (Å) | 8.0359 (2) |

| c (Å) | 10.6428 (3) |

| α (°) | 86.571 (2) |

| β (°) | 77.633 (2) |

| γ (°) | 85.330 (2) |

| Volume (ų) | 622.82 (3) |

| Z | 2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole |

| N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amine |

Future Perspectives and Research Directions

Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency

A primary future direction involves the rational design and synthesis of novel analogues of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine to improve its pharmacological profile. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to achieve enhanced biological activity and target selectivity. nih.govacademie-sciences.fr

Key synthetic strategies, such as the Hantzsch thiazole (B1198619) synthesis, offer a versatile platform for creating a library of derivatives by reacting α-haloketones with thioamides. derpharmachemica.com This allows for systematic modifications at several key positions on the molecule.

Key Areas for Modification:

Phenyl Ring Substitution: The bromo and methoxy (B1213986) groups on the phenyl ring are critical for activity. Future synthesis will explore the impact of replacing these with other electron-withdrawing or electron-donating groups to modulate target binding and pharmacokinetic properties. For instance, SAR studies on similar thiazole derivatives have shown that substitutions on the phenyl ring can significantly influence antimicrobial and anticancer efficacy. nih.govmdpi.com

Thiazole Core Modification: While generally conserved, minor modifications to the thiazole ring itself or the introduction of substituents at the C4 position could be explored to fine-tune the molecule's electronic properties and spatial conformation.

2-Amino Group Derivatization: The primary amine at the C2 position is a key site for derivatization. Acylation, alkylation, or formation of urea (B33335) and amide linkages can introduce new functionalities, potentially leading to new target interactions and improved potency, as has been demonstrated with other 2-aminothiazole (B372263) analogues. nih.gov

| Modification Site | Proposed Change | Rationale/Hypothesized Outcome | Relevant Findings from Analogues |

|---|---|---|---|

| Phenyl Ring (C3-Bromo) | Replace with Cl, F, CF3 | Modulate lipophilicity and electronic character to enhance target binding affinity. | Halogen substitutions are common in kinase inhibitors to occupy specific hydrophobic pockets. |

| Phenyl Ring (C4-Methoxy) | Replace with ethoxy, hydroxyl, or trifluoromethoxy | Alter hydrogen bonding capacity and metabolic stability. | Hydroxyl groups can introduce key hydrogen bonds, while larger alkoxy groups can improve lipophilicity. |

| 2-Amino Group | Acylation with various aromatic/heterocyclic acids | Introduce additional binding motifs to explore interactions with different biological targets. | Amide derivatives of 2-aminothiazoles have shown potent antitrypanosomal and anti-inflammatory activity. academie-sciences.frnih.gov |

| 2-Amino Group | Formation of urea/thiourea (B124793) derivatives | Introduce hydrogen bond donors and acceptors to improve target engagement. | Urea analogues have demonstrated enhanced potency and selectivity for certain kinase targets. nih.gov |

Exploration of New Therapeutic Applications Beyond Current Scope

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.govscispace.com This versatility suggests that analogues of this compound could be developed for multiple therapeutic indications beyond a single area of activity.

Potential Therapeutic Areas:

Oncology: Thiazole-containing compounds are integral to several approved anticancer drugs, such as the kinase inhibitor Dasatinib. nih.govresearchgate.netnih.gov Future research could evaluate analogues as inhibitors of various protein kinases (e.g., EGFR, B-RAF), polymerases, or microtubule dynamics, which are critical targets in cancer therapy. researchgate.netnih.govbenthamdirect.com

Infectious Diseases: The thiazole nucleus is a component of various antimicrobial agents. nih.govnanobioletters.com Analogues could be screened for activity against drug-resistant bacteria and fungi, potentially targeting essential microbial enzymes. nih.gov

Neurodegenerative Diseases: Some thiazole derivatives have shown activity as cholinesterase inhibitors, a target for Alzheimer's disease treatment. academie-sciences.frmdpi.com Exploring the potential of new analogues in this area could yield novel therapeutic leads.

Inflammatory Diseases: Anti-inflammatory properties have been reported for various 2-aminothiazole derivatives, suggesting a potential role in treating conditions like rheumatoid arthritis or inflammatory bowel disease. nih.govacademie-sciences.fr

| Potential Therapeutic Area | Specific Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Tyrosine Kinases (e.g., Src, Abl, EGFR) | The 2-aminothiazole core is a known kinase-binding scaffold (e.g., Dasatinib). nih.govnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase | Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. nih.govnanobioletters.com |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Certain thiazolylhydrazone derivatives are potent AChE inhibitors. mdpi.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Tumor Necrosis Factor-alpha (TNF-α) | The scaffold is present in anti-inflammatory drugs like Meloxicam. nih.govacademie-sciences.fr |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond phenotypic screening and truly understand how this compound and its analogues exert their biological effects, the integration of multi-omics technologies is essential. pharmafeatures.comnashbio.com This systems biology approach provides a holistic view of the molecular changes induced by the compound within a biological system. omicstutorials.comresearchgate.net

Omics Approaches and Their Applications:

Genomics and Transcriptomics: By analyzing changes in gene expression (RNA sequencing) in cells treated with the compound, researchers can identify entire pathways that are modulated. researchgate.net This can reveal the compound's mechanism of action, identify potential off-target effects, and discover biomarkers for patient stratification. aragen.comastrazeneca.com

Proteomics: This approach can identify the direct protein targets of the compound using techniques like thermal proteome profiling or chemical proteomics. It can also quantify changes in protein expression and post-translational modifications, providing a functional readout of the compound's activity. aragen.comresearchgate.net

Metabolomics: Analyzing the cellular metabolome can reveal how the compound affects metabolic pathways. This is particularly relevant for anticancer and antimicrobial agents that may disrupt the energy production or biosynthetic pathways of target cells. researchgate.netastrazeneca.com

| Omics Technology | Key Data Generated | Potential Mechanistic Insights for the Compound |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential gene expression profiles | Identify signaling pathways (e.g., apoptosis, cell cycle) affected by the compound. researchgate.net |

| Proteomics (Mass Spectrometry) | Protein-drug interactions, changes in protein abundance and phosphorylation | Directly identify kinase targets and downstream signaling events. aragen.comresearchgate.net |

| Metabolomics (LC-MS/GC-MS) | Changes in metabolite concentrations | Determine if the compound disrupts key metabolic pathways like glycolysis or amino acid synthesis. astrazeneca.com |

| Proteogenomics | Integrated genomic and proteomic data | Provide a comprehensive view of how genetic variations influence protein-level responses to the drug. brighton.ac.uknih.gov |

Development of Advanced Biological Assays for Specific Targets

To support the design and screening of novel analogues, the development of robust and specific biological assays is paramount. High-throughput screening (HTS) methodologies are needed to efficiently evaluate large libraries of compounds against the biological targets identified in other research streams. nih.gov

Types of Advanced Assays:

Biochemical Assays: For enzyme targets like kinases, robust in vitro assays are needed to determine inhibitory potency (e.g., IC50) and mechanism of action. hubspotusercontent-na1.net Modern assays often use fluorescence or luminescence-based readouts for high-throughput capability. nih.gov

Cell-Based Assays: These assays measure the effect of a compound on a specific process within a living cell, providing more physiologically relevant data. Examples include cell viability assays for anticancer screening, reporter gene assays to measure the activity of a specific signaling pathway, or high-content imaging to assess morphological changes.

Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that a compound is binding to its intended target within the complex environment of the cell.

Antimicrobial Susceptibility Testing: For antimicrobial discovery, advanced and automated versions of classic assays, such as microdilution methods to determine the Minimum Inhibitory Concentration (MIC), are essential for screening large numbers of compounds. nih.govnih.gov

| Biological Target Class | Recommended Assay Type | Purpose of the Assay | Key Parameters Measured |

|---|---|---|---|

| Protein Kinases | Microfluidic Mobility Shift Assay | High-throughput screening and kinetic characterization of inhibitors. nih.gov | IC50, Ki, kon/koff rates |

| Cancer Cell Lines | High-Content Imaging | Assess phenotypic changes like apoptosis, cell cycle arrest, and cytotoxicity. | Cell viability, nuclear morphology, protein localization |

| Bacterial Pathogens | Automated Broth Microdilution | Determine potency of antimicrobial analogues. nih.govnih.gov | Minimum Inhibitory Concentration (MIC) |

| Intracellular Targets | Cellular Thermal Shift Assay (CETSA) | Confirm direct binding of the compound to its target inside the cell. | Thermal stabilization of the target protein |

Q & A

Q. What are the common synthetic routes for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, analogous thiazole derivatives are prepared by reacting α-bromoketones with thiourea derivatives under reflux in ethanol or methanol . Optimization involves adjusting catalysts (e.g., triethylamine), solvent polarity, and temperature. Evidence from similar compounds shows yields improve with slow addition of reagents and inert atmospheres to minimize side reactions . Monitoring via TLC or HPLC is critical for intermediate purification.

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

Key techniques include:

- 1H/13C NMR : To confirm the thiazole ring structure and substituent positions. For example, the amine proton in thiazol-2-ylamine derivatives typically appears as a singlet near δ 6.5–7.0 ppm, while bromine and methoxy groups influence aromatic proton splitting .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak matching calculated mass).

- Elemental analysis : To validate purity and stoichiometry (C, H, N, S content) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in analogous thiadiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

SAR studies require systematic substitution of functional groups. For instance:

- Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on activity.

- Compare bromine substitution (3-Bromo vs. 4-Bromo) to evaluate steric/electronic impacts. Biological assays (e.g., antimicrobial, anticancer) should follow standardized protocols, such as microdilution for MIC determination or MTT assays for cytotoxicity. Activity discrepancies across studies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities; replicate experiments with HPLC-pure samples are essential .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding modes with enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the thiazole amine and hydrophobic interactions with the bromophenyl group .

- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify key residues for interaction.

- QSAR models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Q. How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved?

Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To detect tautomeric equilibria (e.g., amine-thione interconversion).

- 2D NMR (COSY, HSQC) : To assign overlapping signals, as shown in thiadiazole derivatives .

- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 5-bromo-1,3,4-thiadiazol-2-amine) .

Methodological Notes

- Synthesis Troubleshooting : If cyclization fails, consider alternative α-haloketones or thiourea derivatives with electron-rich aryl groups .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.